N-Nitrosobis(2-oxopropyl)amine
Overview
Description
Synthesis Analysis
The synthesis of BOP and its labeled variants, such as 14C-labeled N-nitrosobis(2-oxopropyl)amine, involves multiple steps starting from precursor compounds like lactic-1-14C acid, culminating in a substance that has been crucial for tracing and understanding its metabolic pathways and carcinogenic activity (Nagel & Kupper, 1978).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of BOP are not directly provided in the sourced papers, the chemical's ability to undergo base-catalyzed, intramolecular aldol condensation, forming cyclic nitrosamine compounds which further decompose, indicates a complex structure that actively interacts with biological systems (Boux, Milligan, & Archer, 1988).
Chemical Reactions and Properties
BOP undergoes base-catalyzed decomposition to yield cyclic nitrosamines and other products, showcasing its reactive nature. This reactivity underlies its potent carcinogenic effects, as these chemical transformations are integral to its interaction with biological tissues and its capability to induce cancer (Boux, Milligan, & Archer, 1988).
Physical Properties Analysis
The physical properties of BOP, such as its stability under certain conditions and its solubility, are inferred through studies focusing on its carcinogenicity and metabolism. The compound's effective administration in various forms (subcutaneous injections, oral gavage) to animal models for carcinogenesis studies suggests it possesses properties conducive to biological experiments (Pour, Althoff, Krüger, & Mohr, 1977).
Chemical Properties Analysis
BOP's chemical properties, particularly its carcinogenic potency and the ability to be metabolically activated by specific tissues, are critical for understanding its impact. Its metabolism, leading to various metabolites, highlights the complex interactions between BOP and biological systems. These interactions are crucial for its carcinogenic effects, as demonstrated in studies showing differential tissue sensitivity and carcinogenesis across species (Whalley, Iqbal, & Epstein, 1981).
Scientific Research Applications
Prostate Cancer Research : N-Nitrosobis(2-oxopropyl)amine has been found to induce hyperplastic, preneoplastic, and neoplastic prostatic changes in rats. This makes it a unique tool for investigating important aspects of prostate cancer (Pour, 1983).
Pancreatic Cancer Studies : It has been shown to induce pancreatic duct adenomas and adenocarcinomas in Syrian hamsters, making it a potent model for pancreatic carcinogenesis studies (Pour, Althoff, Krüger, & Mohr, 1977).
Lip Tumor Induction : Topical application of this compound can lead to benign and malignant lip tumors in female Syrian hamsters (Pour, Salmasi, Helgeson, & Stepan, 1980).
Metabolite Formation and Its Implications : It can form a potential methylating metabolite, N-nitrosomethyl(2-oxopropyl)amine, in hamster pancreas and liver. This aspect is significant in understanding its carcinogenic mechanism (Lawson et al., 1981).
Carcinogenic Potency in Newborn Rats : In newborn rats, N-nitrosobis(2-oxopropyl)amine can cause hepatocellular carcinoma, nephroblastoma, and gonadal stromal tumors of the testis, highlighting its potency across different species (Rao, Subbarao, & Scarpelli, 1985).
Comparative Carcinogenic Effectiveness : It is considered the most potent carcinogen in Syrian hamsters, inducing pancreatic duct, lung, and hepatocellular and cholangiocellular neoplasms (Lijinsky, Saavedra, Knutsen, & Kovatch, 1984).
Chemical Decomposition and Derivatives : The compound undergoes base-catalyzed intramolecular aldol condensation to yield cyclic nitrosamine and 3-hydroxy-5-methylpyridine, a reaction important for understanding its chemical behavior and potential biological effects (Boux, Milligan, & Archer, 1988).
Mutagenicity Studies : N-Nitrosobis(2-oxopropyl)amine and its related compounds show varying mutagenic responses depending on the presence of specific enzymes and strains of bacteria used for testing, suggesting complexity in its mutagenic potential (Mori et al., 1983).
Safety And Hazards
N-Nitrosobis(2-oxopropyl)amine is a suspected carcinogen with experimental carcinogenic, neoplastigenic, tumorigenic data5. It is poisonous by ingestion and subcutaneous routes5. When heated to decomposition, it emits toxic fumes of NOx5.
Future Directions
Further research is needed to understand the metabolic activation of N-Nitrosobis(2-oxopropyl)amine and its role in inducing pancreatic ductal adenocarcinomas in Syrian golden hamsters6. The species specificity in the metabolism of N-Nitrosobis(2-oxopropyl)amine also needs to be investigated7.
properties
IUPAC Name |
N,N-bis(2-oxopropyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYBBWYDSDZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(CC(=O)C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021022 | |
Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosobis(2-oxopropyl)amine | |
CAS RN |
60599-38-4 | |
Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60599-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosobis(2-oxopropyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(2-OXOPROPYL)NITROSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.